Mizolastine dihydrochloride

Description

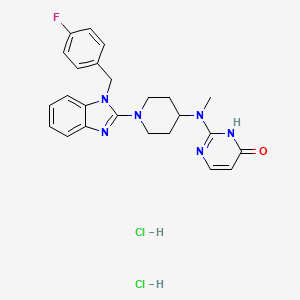

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN6O.2ClH/c1-29(23-26-13-10-22(32)28-23)19-11-14-30(15-12-19)24-27-20-4-2-3-5-21(20)31(24)16-17-6-8-18(25)9-7-17;;/h2-10,13,19H,11-12,14-16H2,1H3,(H,26,28,32);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBSKWNPRUHSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27Cl2FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The In Vitro Mechanism of Action of Mizolastine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizolastine, a second-generation H1 receptor antagonist, has demonstrated a multifaceted mechanism of action in vitro that extends beyond its primary antihistaminic properties. This technical guide provides an in-depth exploration of the in vitro activities of Mizolastine dihydrochloride, presenting key quantitative data, detailed experimental protocols, and visualizations of its molecular interactions. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development.

Core Mechanism: Histamine (B1213489) H1 Receptor Antagonism

Mizolastine exhibits high affinity and selectivity for the histamine H1 receptor, effectively blocking the action of histamine, a key mediator of allergic reactions. This primary mechanism underlies its efficacy in treating allergic conditions.

Quantitative Data: Receptor Binding Affinity

The binding affinity of Mizolastine for the histamine H1 receptor has been quantified in various in vitro assays.

| Parameter | Value | Cell/Tissue Type | Assay | Reference |

| IC50 | 47 nM | Guinea Pig Cerebellar Membranes | [3H]pyrilamine binding assay | |

| IC50 | 47 nM | Not Specified | Histamine H1-receptor antagonist assay | |

| pA2 | 8.5 | Guinea Pig Ileum | Histamine-induced contractions | |

| IC50 | 0.35 µM | Rat Cortical Slices | Histamine-induced phosphoinositide turnover | |

| Kd | 1.1 nM | Guinea Pig Cerebellar Membranes | [3H]mizolastine binding assay |

Experimental Protocol: Radioligand Binding Assay for H1 Receptor Affinity

This protocol outlines a typical competitive radioligand binding assay to determine the affinity of a test compound like Mizolastine for the histamine H1 receptor.

1. Membrane Preparation:

-

Membranes are prepared from cells or tissues expressing the histamine H1 receptor, such as guinea pig cerebellum or cell lines engineered to express the receptor (e.g., HEK293 or CHO cells).

-

The tissue or cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.

2. Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in sequence:

-

Assay buffer (50 mM Tris-HCl, pH 7.4).

-

A fixed concentration of a radiolabeled H1 receptor antagonist, such as [3H]pyrilamine.

-

Increasing concentrations of the unlabeled test compound (Mizolastine) or a known H1 receptor antagonist for the standard curve.

-

The prepared cell membranes.

-

-

The plate is incubated for a defined period (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.

4. Quantification:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled H1 antagonist) from the total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.

-

The Ki (inhibitory constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

An In-depth Technical Guide to the Synthesis of Mizolastine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizolastine (B1677215) is a second-generation H1 histamine (B1213489) receptor antagonist known for its efficacy in treating allergic rhinitis and urticaria.[1] This technical guide provides a detailed overview of a potential synthetic pathway for Mizolastine dihydrochloride (B599025), including key intermediates, reaction protocols, and quantitative data. The information is compiled from various sources to offer a comprehensive resource for researchers and professionals in drug development.

Overall Synthesis Pathway

The synthesis of Mizolastine can be conceptualized as a multi-step process involving the preparation of two key heterocyclic intermediates, which are then coupled and subsequently converted to the final dihydrochloride salt. The general workflow is depicted below.

Caption: Overall synthetic workflow for Mizolastine dihydrochloride.

Experimental Protocols and Data

Step 1: Synthesis of 4-Methylaminopiperidine (Intermediate B)

This key intermediate is synthesized via reductive amination of 4-piperidone.[2]

Reaction Scheme:

Caption: Synthesis of 4-Methylaminopiperidine.

Experimental Protocol:

A detailed industrial preparation is described in patent CN102140076A.[2] In a 100L enamel reaction kettle, 10 kg of 4-piperidone hydrochloride is added to 70 kg of a methylamine-methanol solution. The mixture is stirred at 20-25°C for 10-12 hours to form the corresponding imine. This mixture is then transferred to a high-pressure reactor. 5.42 L of 30% ammonia (B1221849) water and 0.8 kg of Raney nickel are added. The hydrogenation is carried out at a pressure of 1 MPa and a temperature of 25-30°C with a stirring speed of 400 rpm for 2 hours. After the reaction is complete, the pressure is released, and the catalyst is filtered off. The methanol (B129727) is removed by evaporation, first at atmospheric pressure and then under reduced pressure, to yield the product.

Quantitative Data:

| Reactant/Product | Quantity/Yield | Molar Mass ( g/mol ) | Moles (approx.) |

| 4-Piperidone Hydrochloride | 10 kg | 135.61 | 73.74 |

| Methylamine-Methanol Solution | 70 kg | - | - |

| 30% Ammonia Water | 5.42 L | - | - |

| Raney Nickel | 0.8 kg | - | - |

| 4-Methylaminopiperidine | 5.0 - 6.5 kg (Yield: 59-77%) | 114.19 | 43.8 - 56.9 |

Step 2: Synthesis of 2-Chloro-1-(4-fluorobenzyl)-1H-benzimidazole (Intermediate F)

This intermediate is prepared in a two-step sequence starting from o-phenylenediamine.

Reaction Scheme:

Caption: Synthesis of the benzimidazole intermediate.

Experimental Protocol:

-

Synthesis of 2-Chlorobenzimidazole (Intermediate E): A mixture of o-phenylenediamine and urea is heated to form 2-hydroxybenzimidazole. This intermediate is then treated with phosphorus oxychloride (POCl3) to yield 2-chlorobenzimidazole.[3]

-

N-Alkylation (Formation of Intermediate F): 2-Chlorobenzimidazole is N-alkylated using 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like DMF or acetone.[3]

Quantitative Data: (Representative yields from literature for similar reactions)

| Step | Reactants | Reagents/Conditions | Yield (%) |

| Cyclization | o-Phenylenediamine, Urea | Heat, then POCl3 | 70-80 |

| N-Alkylation | 2-Chlorobenzimidazole, 4-Fluorobenzyl chloride | K2CO3, DMF or Acetone, Room Temperature to 80°C | 60-90 |

Step 3: Synthesis of 2-(Methyl(piperidin-4-yl)amino)pyrimidin-4(1H)-one (Intermediate C)

This intermediate is synthesized by the condensation of 4-methylaminopiperidine with a suitable pyrimidine (B1678525) precursor. A plausible route involves the reaction with 2-methylthio-3H-pyrimidin-4-one.

Reaction Scheme:

Caption: Synthesis of the pyrimidinone intermediate.

Experimental Protocol:

As broadly described in a patent, 4-methylaminopiperidine is reacted with 2-methylthiopyrimidinone.[2] The reaction mixture is heated under reduced pressure (1-10 mmHg) at 100°C for ten hours. The resulting solid is then pulverized.

Quantitative Data:

| Reactant/Product | Quantity/Yield |

| 4-Methylaminopiperidine | Stoichiometric |

| 2-Methylthiopyrimidinone | Stoichiometric |

| 2-(Methyl(piperidin-4-yl)amino)pyrimidin-4(1H)-one | High |

Step 4: Final Condensation to form Mizolastine

The two key intermediates, the piperidine-pyrimidine and the benzimidazole moieties, are coupled to form the Mizolastine base.

Reaction Scheme:

Caption: Final condensation step to form Mizolastine.

Experimental Protocol:

2-(Methyl(piperidin-4-yl)amino)pyrimidin-4(1H)-one (Intermediate C) is reacted with 2-chloro-1-(4-fluorobenzyl)-1H-benzimidazole (Intermediate F) in water at a controlled temperature of 120°C for 10 hours.[2] After completion, the reaction mixture is cooled, and the product is isolated.

Quantitative Data:

| Reactant/Product | Quantity/Yield |

| Intermediate C | Stoichiometric |

| Intermediate F | Stoichiometric |

| Mizolastine | Good to High (specific yield not detailed) |

Step 5: Formation of Mizolastine Dihydrochloride

The final step involves the conversion of the Mizolastine free base to its dihydrochloride salt to improve its solubility and stability for pharmaceutical formulations.

Experimental Protocol:

The crude Mizolastine base is dissolved in a suitable solvent, and then treated with hydrochloric acid. For instance, after workup of the final condensation, the aqueous layer containing the product can be acidified with 36% hydrochloric acid.[2] The dihydrochloride salt precipitates and can be collected by filtration, washed, and dried. Recrystallization from a suitable solvent system such as ethanol/water may be performed for purification.[4]

Conclusion

This technical guide outlines a viable synthetic pathway for Mizolastine dihydrochloride, providing detailed experimental protocols and quantitative data where available from public sources. The synthesis relies on the convergent coupling of two key heterocyclic intermediates, which are themselves prepared through multi-step sequences. While the provided information offers a strong foundation for laboratory synthesis, further optimization of reaction conditions and purification procedures may be necessary to achieve high purity and yield for pharmaceutical applications. Researchers are encouraged to consult the cited literature for more specific details and safety information.

References

- 1. Mizolastine: a review of its use in allergic rhinitis and chronic idiopathic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN102140076A - The preparation of mizolastine intermediate - Google Patents [patents.google.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. ES2245227B1 - CRYSTALLINE FORMS OF MIZOLASTINE, PROCEDURES FOR OBTAINING AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM. - Google Patents [patents.google.com]

The Pharmacokinetic and Metabolic Profile of Mizolastine Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mizolastine (B1677215), a second-generation H1 receptor antagonist, is utilized in the management of allergic rhinitis and urticaria. A thorough understanding of its pharmacokinetic and metabolic profile is paramount for its safe and effective clinical application, as well as for guiding further research and development. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of mizolastine dihydrochloride. It presents quantitative pharmacokinetic data in structured tables for comparative analysis, details available experimental methodologies, and employs visualizations to elucidate key pathways and processes.

Pharmacokinetics

Mizolastine is characterized by rapid absorption, extensive distribution, and a moderate elimination half-life, allowing for once-daily dosing. The pharmacokinetic parameters are generally linear within the therapeutic dose range.

Absorption

Following oral administration, mizolastine is rapidly absorbed from the gastrointestinal tract. Peak plasma concentrations (Cmax) are typically achieved within 1 to 1.5 hours.[1][2] The absolute bioavailability of a 10 mg oral dose is approximately 65%.[1]

Distribution

Mizolastine exhibits extensive distribution into body tissues, with a mean apparent volume of distribution ranging from 1.0 to 1.4 L/kg.[1] It is highly bound to plasma proteins, with a binding rate exceeding 98%, primarily to albumin.[1]

Metabolism

Mizolastine undergoes extensive hepatic metabolism, with the primary pathways being glucuronidation and sulfation of the parent molecule.[1] A minor metabolic pathway involves the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoenzyme involved in the formation of hydroxylated metabolites.[3][4][5] Other CYP isoenzymes, such as CYP2A6 and CYP2D6, are involved to a lesser extent.[3] Notably, none of the identified metabolites contribute significantly to the pharmacological activity of mizolastine.[4][5] Mizolastine itself is a weak inhibitor of CYP2E1, 2C9, 2D6, and 3A4 in vivo.[1]

Excretion

The primary route of excretion for mizolastine and its metabolites is through the feces, accounting for 84-95% of the administered dose.[3] A smaller portion, between 8% and 15%, is excreted in the urine.[3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of mizolastine in various populations.

Table 1: Pharmacokinetic Parameters of Mizolastine in Healthy Volunteers

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | ~1 hour | [1] |

| Peak Plasma Concentration (Cmax) | Dose-dependent | [1] |

| Area Under the Curve (AUC) | Linearly related to dose | [1] |

| Absolute Bioavailability | ~65% (for 10 mg tablet) | [1] |

| Apparent Volume of Distribution (Vd) | 1.0 - 1.4 L/kg | [1] |

| Plasma Protein Binding | >98% (to serum albumin) | [1] |

| Distribution Half-life | 1.5 - 1.9 hours | [1] |

| Terminal Elimination Half-life (t1/2β) | 7.3 - 17.1 hours | [1] |

| Apparent Oral Clearance (CL/F) | 6.02 L/h (after repeated 10 mg dose) | [1] |

Table 2: Influence of Specific Conditions on Mizolastine Pharmacokinetics

| Population / Condition | Effect on Pharmacokinetic Parameters | Reference |

| Elderly Individuals | Pharmacokinetic parameters are similar to those in young healthy volunteers. | [1] |

| Chronic Renal Insufficiency | Elimination half-life (t1/2β) is prolonged by approximately 47%. | [1] |

| Hepatic Cirrhosis | Tmax is longer, Cmax is lower, distribution half-life is prolonged, and AUC is approximately 50% higher. | [1] |

| Coadministration with Erythromycin | Increased mizolastine Cmax and AUC. | [1] |

| Coadministration with Ketoconazole | Increased mizolastine AUC. | [1] |

Experimental Protocols

The following sections describe the methodologies employed in key studies investigating the pharmacokinetics and metabolism of mizolastine.

Pharmacokinetic Studies in Healthy Volunteers

-

Study Design: Most studies were conducted as randomized, double-blind, placebo-controlled, crossover trials.

-

Subjects: Healthy male and female volunteers, typically with age ranges between 18 and 50 years.

-

Dosing: Single oral doses of mizolastine (ranging from 1 mg to 75 mg in dose-ranging studies, with 10 mg being a common therapeutic dose) or placebo were administered. In multiple-dose studies, mizolastine was typically administered once daily for a specified period to achieve steady-state concentrations.

-

Sample Collection: Venous blood samples were collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose). Plasma was separated by centrifugation and stored frozen until analysis.

-

Analytical Method: Plasma concentrations of mizolastine were determined using validated high-performance liquid chromatography (HPLC) methods with ultraviolet (UV) detection at a wavelength of 285 nm. Various sample preparation techniques were employed, including liquid-liquid extraction, solid-phase extraction, and column-switching techniques to ensure high sensitivity and specificity.

Metabolism Studies

-

In Vivo Studies: Following administration of radiolabeled mizolastine to healthy volunteers, urine and feces were collected over an extended period. The total radioactivity in each sample was measured, and metabolic profiling was performed using chromatographic techniques (e.g., HPLC) coupled with radiometric detection and mass spectrometry to identify the major metabolites.

-

In Vitro Studies: The metabolic pathways of mizolastine were investigated using human liver microsomes and recombinant human CYP450 enzymes. Mizolastine was incubated with these enzyme systems in the presence of necessary cofactors (e.g., NADPH). The formation of metabolites was monitored over time using HPLC or liquid chromatography-mass spectrometry (LC-MS) to identify the specific CYP isoenzymes involved in its metabolism.

Visualizations

Metabolic Pathway of Mizolastine

References

- 1. Clinical pharmacokinetics of mizolastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacodynamics and pharmacokinetics of mizolastine (SL 85.0324), a new nonsedative H1 antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative activity of cetirizine and mizolastine on histamine-induced skin wheal and flare responses at 24 h - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative activity of cetirizine and mizolastine on histamine-induced skin wheal and flare responses at 24 h - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Mizolastine Dihydrochloride: A Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the receptor binding affinity of Mizolastine (B1677215) dihydrochloride. The document details its interaction with its primary target and other relevant receptors, outlines the experimental protocols used to determine these affinities, and visualizes key pathways and processes.

Introduction

Mizolastine is a second-generation H1 antihistamine utilized in the treatment of allergic rhinitis and urticaria.[1][2] Its therapeutic efficacy is primarily attributed to its potent and selective antagonism of the histamine (B1213489) H1 receptor.[1][3] A key characteristic of second-generation antihistamines is their reduced ability to cross the blood-brain barrier, leading to a lower incidence of sedative effects compared to first-generation agents.[1][4] Beyond its antihistaminic action, Mizolastine has also been noted to possess anti-inflammatory properties.[1] This guide focuses on the quantitative assessment of Mizolastine's binding affinity to various receptors, providing a foundational understanding for further research and development.

Receptor Binding Affinity Profile

Mizolastine demonstrates high affinity and selectivity for the histamine H1 receptor. Its binding affinity for other receptor types, such as serotonergic, adrenergic, and muscarinic receptors, is reported to be very low.[3][5]

Table 1: Quantitative Receptor Binding Affinity of Mizolastine

| Receptor/Ion Channel | Ligand/Probe | Preparation | Assay Type | Affinity (IC50 / Ki) | Reference |

| Histamine H1 | [3H]pyrilamine | Guinea pig cerebellar membranes | Competition Binding | IC50: 47 nM | [5][6] |

| HERG K+ Channel | N/A | Xenopus oocytes | Electrophysiology | IC50: 3.4 µM | [7][8] |

| HERG K+ Channel | N/A | HEK 293 cells | Electrophysiology | IC50: 350 nM | [7][8] |

| Serotonergic Receptors | Various | N/A | Binding Assays | Very low affinity (specific Ki values not widely reported) | [3][5] |

| Adrenergic Receptors | Various | N/A | Binding Assays | Very low affinity (specific Ki values not widely reported) | [3][5] |

| Muscarinic Cholinergic Receptors | Various | N/A | Binding Assays | Very low affinity (specific Ki values not widely reported) | [3][5] |

Experimental Protocols

The determination of Mizolastine's receptor binding affinity predominantly relies on radioligand binding assays. Below is a detailed methodology for a typical competition binding assay to determine the affinity for the histamine H1 receptor.

Radioligand Competition Binding Assay for Histamine H1 Receptor

This protocol is a synthesized methodology based on standard practices for H1 receptor binding assays using [3H]pyrilamine.

Objective: To determine the inhibitory constant (Ki) of Mizolastine for the histamine H1 receptor.

Materials:

-

Test Compound: Mizolastine dihydrochloride

-

Radioligand: [3H]pyrilamine (a selective H1 antagonist)

-

Receptor Source: Guinea pig cerebellar membranes or a cell line expressing the human H1 receptor (e.g., HEK293 cells).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Ligand: High concentration of a non-radiolabeled H1 antagonist (e.g., mianserin (B1677119) or diphenhydramine)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue (e.g., guinea pig cerebellum) or cells in cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Assay Setup:

-

Prepare serial dilutions of Mizolastine dihydrochloride.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, membrane preparation, and [3H]pyrilamine.

-

Non-specific Binding: Assay buffer, membrane preparation, a high concentration of the non-specific binding ligand, and [3H]pyrilamine.

-

Competition: Serial dilutions of Mizolastine, membrane preparation, and [3H]pyrilamine. The concentration of [3H]pyrilamine should be close to its Kd value for the H1 receptor.

-

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the Mizolastine concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of Mizolastine that inhibits 50% of the specific binding of [3H]pyrilamine).

-

Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

Visualizations

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[1][2][7][9][10] Mizolastine, as an antagonist, blocks the initiation of this cascade by preventing histamine from binding to the receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revvity.com [revvity.com]

- 4. Re-examination of [3H]mepyramine binding assay for histamine H1 receptor using quinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of HERG1 K(+) channels by the novel second-generation antihistamine mizolastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SMPDB [smpdb.ca]

- 10. Augmentation of Antigen Receptor–mediated Responses by Histamine H1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Properties of Mizolastine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizolastine (B1677215), a second-generation H1 receptor antagonist, is primarily recognized for its efficacy in the management of allergic conditions such as rhinitis and urticaria.[1] Beyond its antihistaminic activity, a growing body of in vitro evidence demonstrates that Mizolastine possesses significant anti-inflammatory properties. These effects are attributed to its ability to modulate the release of pro-inflammatory mediators and cytokines from various immune cells, as well as its interference with key intracellular signaling pathways. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory profile of Mizolastine dihydrochloride (B599025), presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Analysis of Anti-inflammatory Effects

The in vitro anti-inflammatory activity of Mizolastine has been quantified across a range of cellular models and inflammatory markers. The following tables summarize the key findings, providing a clear comparison of its inhibitory effects.

Table 1: Inhibitory Concentration (IC50) Values of Mizolastine

| Target | Cell Type | Stimulus | IC50 Value | Reference(s) |

| Leukotriene C4 (LTC4) Release | Human Basophils | Anti-IgE | 3.85 ± 0.28 µM | [2] |

| Human Lung Mast Cells | Anti-IgE | 3.92 ± 0.41 µM | [2] | |

| 5-Lipoxygenase (5-LOX) Activity | Guinea Pig Peritoneal Polymorphonuclear Leukocytes | N/A | 3.7 µM | [3] |

| Tumor Necrosis Factor-alpha (TNF-α) Production | Mouse Peritoneal Macrophages | N/A | 4.1 µM | [3] |

| Interleukin-4 (IL-4) Production | Mouse Bone Marrow-Derived Mast Cells (BMMCs) | N/A | 9.3 µM | [3] |

Table 2: Dose-Dependent Inhibition of Inflammatory Mediators and Cytokines by Mizolastine

| Mediator/Cytokine | Cell Type | Mizolastine Concentration | % Inhibition / Effect | Reference(s) |

| Leukotriene B4 (LTB4) Release | Dispersed Nasal Polyp Cells | 0.1, 1.0, 10 µM | Significant, dose-dependent inhibition at all concentrations | [4] |

| Tumor Necrosis Factor-alpha (TNF-α) Release | Dispersed Nasal Polyp Cells | 0.1, 1.0, 10 µM | Significant, dose-dependent inhibition at all concentrations | [4] |

| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) Release | Dispersed Nasal Polyp Cells | 1.0, 10 µM | Significant inhibition | [4] |

| Leukotriene C4/D4 (LTC4/D4) Release | Dispersed Nasal Polyp Cells | 10 µM | Significant inhibition | [4] |

| Vascular Endothelial Growth Factor (VEGF) Release | Murine Mast Cells | Time- and dose-dependent | Effective inhibition | [5] |

| Keratinocyte-derived Chemokine (KC) Release | Murine Mast Cells | Time- and dose-dependent | Effective inhibition | [5] |

| CD54 (ICAM-1) Expression | Human Airway Stromal Cells (Fibroblasts) | 6 x 10⁻⁶ M | Significant downregulation | [6][7] |

| Interleukin-1 (IL-1) Release | N/A (Nasal Lavage Fluid) | 10 mg (in vivo study with in vitro analysis) | Significant reduction | [8] |

| Interleukin-6 (IL-6) Release | N/A (Nasal Lavage Fluid) | 10 mg (in vivo study with in vitro analysis) | Significant reduction | [8] |

Key Experimental Protocols

This section outlines the methodologies employed in the cited studies to investigate the in vitro anti-inflammatory properties of Mizolastine.

Inhibition of Mediator and Cytokine Release from Dispersed Nasal Polyp Cells

-

Cell Source: Nasal polyps obtained from patients with nasal polyposis were subjected to enzymatic dispersion to isolate inflammatory cells.[4]

-

Experimental Setup:

-

For leukotriene (LTB4, LTC4/D4) and prostaglandin (B15479496) D2 (PGD2) measurement, cells were pre-incubated with Mizolastine (0.1, 1.0, or 10 µM) or vehicle for 20 minutes.

-

Inflammation was induced by challenging the cells with 10 µg/ml of ε-chain specific anti-IgE for 45 minutes at 37°C.[4]

-

For cytokine (TNF-α, GM-CSF) measurement, cells were incubated with Mizolastine or vehicle for 24 hours.[4]

-

-

Quantification:

Inhibition of Cytokine Production in Murine Mast Cells

-

Cell Culture: Murine mast cells were cultured and sensitized.

-

Experimental Setup:

-

Cells were stimulated with an IgE-dependent mechanism to induce the release of VEGF, KC, and TNF-α.

-

The effects of Mizolastine were evaluated in a time- and dose-dependent manner.[5]

-

-

Quantification:

Modulation of Adhesion Molecule Expression on Human Airway Cells

-

Cell Source: Primary human airway epithelial and stromal (fibroblast) cells were collected from hypereosinophilic subjects via enzymatic digestion of polyps or turbinates.[6]

-

Experimental Setup:

-

Cells were stimulated with interferon-gamma (IFN-γ) at 500 IU/ml in the presence of varying concentrations of Mizolastine (6 x 10⁻⁸ to 6 x 10⁻⁶ M) for 24 hours.[6]

-

-

Quantification:

-

The expression of cell surface adhesion molecules (CD106, CD54, CD58) and HLA class I was evaluated by flow cytometry.[6]

-

Signaling Pathways and Mechanisms of Action

Mizolastine exerts its anti-inflammatory effects by targeting specific intracellular signaling pathways, primarily in mast cells. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Mast Cell Activation and Mediator Release

The initial trigger for allergic inflammation often involves the cross-linking of IgE receptors (FcεRI) on the surface of mast cells, leading to a cascade of intracellular events and the subsequent release of inflammatory mediators.

Caption: Mast cell activation via IgE cross-linking initiates multiple signaling pathways.

Mizolastine's Points of Intervention

Mizolastine has been shown to interfere with this signaling cascade at multiple points, thereby attenuating the inflammatory response.

Caption: Mizolastine inhibits key signaling molecules to reduce inflammatory mediator release.

Experimental Workflow for Assessing In Vitro Anti-inflammatory Effects

The general workflow for evaluating the in vitro anti-inflammatory properties of a compound like Mizolastine involves a series of sequential steps.

Caption: Standard experimental workflow for in vitro anti-inflammatory studies.

Discussion

The in vitro data presented in this guide strongly support the classification of Mizolastine as an anti-inflammatory agent, in addition to its established role as an H1 receptor antagonist. Its ability to inhibit the release of a broad spectrum of pro-inflammatory mediators, including leukotrienes and cytokines, from relevant immune cells highlights its potential to modulate allergic and inflammatory responses at a fundamental level.

The inhibitory action of Mizolastine on 5-lipoxygenase is a key mechanism, as this enzyme is crucial for the biosynthesis of leukotrienes, which are potent chemoattractants and bronchoconstrictors.[4][9] Furthermore, the downregulation of the adhesion molecule ICAM-1 (CD54) on stromal cells suggests that Mizolastine may also interfere with the recruitment of inflammatory cells to sites of allergic inflammation.[6][7]

The elucidation of its effects on intracellular signaling pathways, particularly the dose-dependent inhibition of PKC activation and the suppression of Akt phosphorylation, provides a molecular basis for its broad anti-inflammatory activity.[10] By targeting these upstream signaling molecules, Mizolastine can effectively dampen the downstream production of multiple inflammatory mediators.

Conclusion

Mizolastine dihydrochloride exhibits a multifaceted in vitro anti-inflammatory profile that extends beyond its H1 receptor antagonist properties. Its demonstrated ability to inhibit the release of key cytokines and leukotrienes, modulate adhesion molecule expression, and interfere with critical intracellular signaling cascades underscores its potential as a therapeutic agent for allergic and inflammatory diseases. The quantitative data and experimental protocols summarized in this technical guide provide a valuable resource for researchers and drug development professionals investigating the anti-inflammatory mechanisms of Mizolastine and similar compounds. Further research is warranted to fully elucidate the clinical implications of these in vitro findings.

References

- 1. What is the mechanism of Mizolastine? [synapse.patsnap.com]

- 2. Differential modulation of mediator release from human basophils and mast cells by mizolastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The effect of mizolastine on expression of vascular endothelial cell growth factor, tumour necrosis factor-alpha and keratinocyte-derived chemokine in murine mast cells, compared with dexamethasone and loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of mizolastine in vitro on human immunocompetent and airway cells: evidence for safety and additional property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. Mizolastine and fexofenadine modulate cytokine pattern after nasal allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory properties of mizolastine after oral administration on arachidonic acid-induced cutaneous reaction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Influence of mizolastine on antigen-induced activation of signalling pathways in murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Mizolastine Dihydrochloride: A Technical Guide to its Effects on Mast Cell Degranulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mizolastine (B1677215), a second-generation H1 receptor antagonist, exhibits a multifaceted inhibitory profile on mast cell degranulation, extending beyond its primary antihistaminic activity. This technical guide provides an in-depth analysis of the molecular mechanisms underlying mizolastine's effects on mast cell signaling pathways and mediator release. We present a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Mast cells are pivotal players in the inflammatory cascade, particularly in allergic reactions. Upon activation, typically through IgE-receptor cross-linking, they undergo degranulation, releasing a plethora of pre-formed and newly synthesized mediators, including histamine (B1213489), leukotrienes, prostaglandins, and cytokines.[1] Mizolastine dihydrochloride (B599025) is a non-sedating antihistamine that has demonstrated anti-inflammatory and anti-allergic properties beyond its H1 receptor blockade.[2] This guide delves into the specific molecular interactions of mizolastine with the intricate signaling network of mast cells, providing a detailed overview of its inhibitory effects on degranulation.

Mechanism of Action: Impact on Mast Cell Signaling

Mizolastine exerts its influence on mast cell degranulation by modulating key intracellular signaling pathways. Unlike a simple H1 receptor antagonist, its effects are targeted at specific downstream signaling molecules.

Inhibition of Protein Kinase C (PKC) and PI3K/Akt Pathway

A crucial aspect of mizolastine's mechanism is its dose-dependent inhibition of Protein Kinase C (PKC) activation.[3] Furthermore, it has been shown to inhibit the activation of Akt, a downstream signaling molecule in the PI3K pathway, at concentrations ranging from 10⁻⁹ to 10⁻⁵ mol/L.[3] The PKC-mediated phosphorylation of Akt can be effectively blocked by mizolastine.[3]

Unaffected Signaling Pathways

Notably, mizolastine does not inhibit all signaling molecules activated by antigen stimulation in mast cells. Studies have shown that the activation of Fyn, p38, and Extracellular signal-regulated kinase (ERK) remains unaffected by mizolastine treatment.[1][3] This suggests the existence of a PKC-independent pathway for the activation of MAPK pathways in mast cells that is not targeted by mizolastine.[3]

The following diagram illustrates the signaling pathway of mast cell activation and the points of intervention by mizolastine.

Caption: Mast cell activation signaling and mizolastine's points of inhibition.

Quantitative Data on Mizolastine's Effects

The inhibitory effects of mizolastine on the release of various mast cell mediators have been quantified in several studies. The following tables summarize this data.

Table 1: Inhibition of Leukotriene C4 (LTC4) Release

| Cell Type | Stimulus | Mizolastine Concentration | IC50 (µM) | Reference |

| Human Basophils | anti-IgE | 10⁻⁷ - 10⁻⁵ M | 3.85 ± 0.28 | [1] |

| Human Mast Cells | anti-IgE | 10⁻⁷ - 10⁻⁵ M | 3.92 ± 0.41 | [1] |

| Human Basophils | Formyl peptide | Not specified | 1.86 ± 0.24 | [1] |

Table 2: Differential Effects on Histamine and Prostaglandin D2 (PGD2) Release

| Cell Type | Stimulus | Mediator | Mizolastine Effect | EC50 (µM) | Reference |

| Human Basophils | anti-IgE | Histamine | Enhanced release (up to 80%) | 4.63 ± 0.14 | [1] |

| Human Mast Cells | anti-IgE | Histamine | No effect | - | [1] |

| Human Lung Mast Cells | anti-IgE | PGD2 | No effect | - | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of mizolastine on mast cell degranulation.

Mast Cell Culture and Stimulation

A general workflow for mast cell experiments is depicted below.

Caption: General experimental workflow for studying mast cell degranulation.

β-Hexosaminidase Release Assay (Degranulation Assay)

This colorimetric assay is a common method to quantify mast cell degranulation.

Materials:

-

Tyrode's buffer

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) solution

-

Lysis buffer (e.g., 0.1% Triton X-100)

-

Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)

-

96-well plates (V-bottom and flat-bottom)

-

Microplate reader (405 nm)

Protocol:

-

Cell Preparation: Resuspend cultured mast cells in Tyrode's solution to a concentration of 2 x 10⁶ cells/mL.

-

Plating: Transfer 100 µL of the cell suspension to each well of a 96-well V-bottom plate.

-

Treatment and Stimulation: Add 25 µL of mizolastine (at various concentrations) or control solution to the wells. Incubate for the desired pre-treatment time. Then, add 25 µL of the stimulating agent (e.g., antigen, compound 48/80) or control solution.

-

Incubation: Incubate the plate for 45 minutes at 37°C and 5% CO₂.

-

Stop Reaction: Stop the degranulation by placing the plate on ice for 5 minutes.

-

Centrifugation: Centrifuge the plate at 120 x g for 4 minutes at 4°C.

-

Supernatant Collection: Carefully transfer 120 µL of the supernatant to a new 96-well flat-bottom plate.

-

Cell Lysis: Add 125 µL of lysis buffer to the cell pellets in the original plate. Incubate for 5 minutes at room temperature and resuspend by pipetting.

-

Enzymatic Reaction:

-

Prepare a new 96-well flat-bottom plate with 25 µL of pNAG solution in the required wells.

-

Add 25 µL of each supernatant and 25 µL of each cell lysate to separate wells containing the pNAG solution.

-

Incubate for 1 hour at 37°C.

-

-

Stopping the Enzymatic Reaction: Add 150 µL of stop solution to each well.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Calculation: The percentage of β-hexosaminidase release is calculated as: (Absorbance of supernatant / Absorbance of cell lysate) x 100.

Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the phosphorylation state of signaling proteins.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (total and phosphorylated forms of Akt, PKC, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: After treatment and stimulation, wash the mast cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

ELISA for Cytokine Release

This assay is used to quantify the concentration of specific cytokines released into the cell culture supernatant.

Materials:

-

ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)

-

96-well ELISA plates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (as provided in the kit or 1% BSA in PBS)

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Protocol:

-

Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with assay diluent for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate and add the cell culture supernatants and a serial dilution of the cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate Incubation: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature in the dark.

-

Substrate Addition: Wash the plate and add the TMB substrate. Incubate until a color develops.

-

Stop Reaction: Add the stop solution to each well.

-

Measurement: Read the absorbance at 450 nm.

-

Calculation: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the samples.

Conclusion

Mizolastine dihydrochloride demonstrates a significant and specific inhibitory effect on mast cell degranulation that goes beyond its H1-receptor antagonism. Its targeted inhibition of the PKC and PI3K/Akt signaling pathways, while leaving other pathways like Fyn, p38, and ERK unaffected, highlights a nuanced mechanism of action. The differential effects on the release of various mediators, such as the potent inhibition of leukotriene C4 versus the lack of effect on histamine release from mast cells, provide valuable insights for its therapeutic application and for the future development of more targeted anti-allergic and anti-inflammatory drugs. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further elucidate the role of mizolastine and similar compounds in modulating mast cell function.

References

- 1. Differential modulation of mediator release from human basophils and mast cells by mizolastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mizolastine: antihistaminic activity from preclinical data to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of mizolastine on antigen-induced activation of signalling pathways in murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Mizolastine Dihydrochloride: A Comprehensive Technical Profile of Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mizolastine (B1677215) dihydrochloride (B599025), a second-generation H1 antihistamine, is recognized for its efficacy in treating allergic conditions such as rhinitis and urticaria.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the formulation of effective, safe, and stable pharmaceutical dosage forms. This technical guide provides an in-depth profile of mizolastine dihydrochloride's solubility in various media and its stability under different stress conditions. Detailed experimental protocols for the determination of these parameters are provided, alongside visualizations of its mechanism of action and experimental workflows to support research and development efforts.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dissolution rate. Mizolastine dihydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[2]

Quantitative Solubility Data

The solubility of mizolastine dihydrochloride has been determined in various solvents. A summary of the available quantitative data is presented in Table 1. The compound exhibits very low aqueous solubility.

Table 1: Solubility of Mizolastine Dihydrochloride in Various Solvents

| Solvent | Solubility | Temperature | Method |

| Water | 0.01 mg/mL | Not Specified | Not Specified[2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | Not Specified[3] |

| Methanol | Slightly Soluble (with heating) | Not Specified | Not Specified[2] |

| Chloroform | Slightly Soluble (with heating) | Not Specified | Not Specified[2] |

Note: "Slightly soluble" and "soluble" are qualitative terms from the cited literature. For precise formulation development, quantitative determination is recommended.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of mizolastine dihydrochloride in a specific solvent system.

Materials:

-

Mizolastine dihydrochloride powder

-

Solvent of interest (e.g., purified water, phosphate (B84403) buffer pH 6.8, 0.1 N HCl)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for mizolastine.

Procedure:

-

Add an excess amount of mizolastine dihydrochloride to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the vials to stand to let the undissolved particles settle.

-

Carefully withdraw a sample from the supernatant.

-

Filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of mizolastine dihydrochloride.

-

The calculated concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Stability Profile

Stability testing is crucial to ensure that a drug substance maintains its quality, efficacy, and safety over time. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies on mizolastine have been conducted as per the International Council for Harmonisation (ICH) guidelines.[4] These studies involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.

Table 2: Summary of Forced Degradation Conditions for Mizolastine Dihydrochloride

| Stress Condition | Typical Reagent/Condition | Observation |

| Acid Hydrolysis | 0.1 N HCl at 60°C for 24h | Degradation observed |

| Base Hydrolysis | 0.1 N NaOH at 60°C for 24h | Degradation observed |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24h | Degradation observed |

| Thermal Degradation | 105°C for 24h | Degradation observed |

| Photolytic Degradation | UV light (254 nm) for 24h | Degradation observed |

Note: The extent of degradation and the specific degradation products were not detailed in the available public literature. A validated stability-indicating method is required to resolve and quantify these degradants.

Experimental Protocol: Forced Degradation Study and Stability-Indicating HPLC Method

Objective: To evaluate the stability of mizolastine dihydrochloride under various stress conditions and to develop a stability-indicating HPLC method.

Part A: Forced Degradation

-

Acid Hydrolysis: Dissolve mizolastine dihydrochloride in 0.1 N HCl and heat at 60°C for a specified time (e.g., 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve mizolastine dihydrochloride in 0.1 N NaOH and heat at 60°C for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve mizolastine dihydrochloride in a solution of 3% hydrogen peroxide and keep it at room temperature for a specified time.

-

Thermal Degradation: Expose solid mizolastine dihydrochloride to dry heat (e.g., 105°C) for a specified time. Dissolve the sample in a suitable solvent for analysis.

-

Photolytic Degradation: Expose a solution of mizolastine dihydrochloride to UV light (e.g., 254 nm) for a specified time.

Part B: Stability-Indicating HPLC Method Development

A reverse-phase HPLC (RP-HPLC) method is suitable for the analysis of mizolastine and its degradation products.

Chromatographic Conditions (Example): [4]

-

Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm)

-

Mobile Phase A: 0.1% Phosphoric acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A time-based gradient of Mobile Phase A and B to ensure separation of all degradation products from the parent peak.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm

-

Column Temperature: 30°C

Method Validation: The developed method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Mechanism of Action and Signaling Pathways

Mizolastine is a selective histamine (B1213489) H1 receptor antagonist. Its primary mechanism involves blocking the action of histamine on H1 receptors, thereby alleviating allergic symptoms.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Mizolastine competitively binds to the H1 receptor, preventing histamine from initiating this cascade.

Anti-Inflammatory Signaling

Beyond its antihistaminic effects, mizolastine has demonstrated anti-inflammatory properties by inhibiting the release and expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Vascular Endothelial Growth Factor (VEGF) from mast cells.[5] Studies have also suggested that mizolastine can inhibit the activation of the PI3K/Akt signaling pathway.[6]

Conclusion

This technical guide provides a consolidated overview of the solubility and stability of mizolastine dihydrochloride, critical parameters for its successful formulation and development. The provided experimental protocols offer a framework for researchers to conduct their own detailed investigations. The diagrams of the signaling pathways offer insights into its mechanism of action, which can guide further pharmacological studies. While foundational data is available, further research to quantify solubility in various pH media and to fully characterize degradation products would be beneficial for the development of optimized and robust drug delivery systems for mizolastine.

References

- 1. researchgate.net [researchgate.net]

- 2. Formulation and Pathohistological Study of Mizolastine–Solid Lipid Nanoparticles–Loaded Ocular Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mizolastine dihydrochloride - Protheragen [protheragen.ai]

- 4. pnrjournal.com [pnrjournal.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Influence of mizolastine on antigen-induced activation of signalling pathways in murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Mizolastine: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Mizolastine (B1677215) is a second-generation antihistamine distinguished by its high selectivity for peripheral H1 receptors and a favorable safety profile characterized by minimal sedative effects. Beyond its primary antihistaminic action, Mizolastine exhibits additional anti-inflammatory and mast cell-stabilizing properties, contributing to its clinical efficacy in allergic rhinitis and chronic urticaria. This technical guide provides a comprehensive overview of the discovery, synthesis, preclinical and clinical development of Mizolastine. It details the pharmacological characteristics, including receptor binding affinities, in vitro and in vivo efficacy, and pharmacokinetic profiles. Methodologies for key experiments are described, and signaling pathways are illustrated to provide a thorough understanding of its mechanism of action.

Introduction

Mizolastine is a benzimidazole (B57391) derivative classified as a long-acting, non-sedating second-generation antihistamine.[1][2] Its primary therapeutic indications are for the symptomatic treatment of allergic rhinitis (seasonal and perennial) and chronic idiopathic urticaria.[1] The core of Mizolastine's action lies in its potent and selective antagonism of peripheral histamine (B1213489) H1 receptors.[1][3] Unlike first-generation antihistamines, Mizolastine has a limited ability to cross the blood-brain barrier, which accounts for its significantly reduced incidence of central nervous system side effects such as drowsiness.[2][4]

Furthermore, Mizolastine's therapeutic effects are augmented by its ability to inhibit the release of inflammatory mediators from mast cells and its interference with the 5-lipoxygenase pathway, thereby reducing the production of pro-inflammatory leukotrienes.[5][6]

Discovery and Synthesis

The development of Mizolastine emerged from research focused on identifying novel benzimidazole compounds with potent antihistaminic activity and improved selectivity over existing agents. The lead optimization process aimed to enhance affinity for the H1 receptor while minimizing effects on other receptors to reduce side effects.[1][7]

The chemical synthesis of Mizolastine, as described in patent literature, involves a multi-step process. A key step is the reaction of 2-[(4-piperidinyl)methylamino)]-1H-pyrimidin-4-one with 2-chloro-1-[(4-fluorophenyl)methyl]-1H-benzimidazole.[8] The synthesis of the 4-methylaminopiperidine intermediate is a critical part of this process, with various methods developed to improve yield and purity.[9]

Preclinical Pharmacology

The preclinical evaluation of Mizolastine established its pharmacological profile, demonstrating high affinity for the H1 receptor and a lack of significant interaction with other receptor types.

In Vitro Studies

Receptor Binding Affinity: Radioligand binding assays were crucial in determining the selectivity of Mizolastine. Studies have shown that Mizolastine possesses a high affinity for the histamine H1 receptor, with an IC50 of 47 nmol/L for the binding of [3H]pyrilamine in guinea pig cerebellar membranes.[3] In contrast, it displays very low affinity for serotonergic, noradrenergic, and muscarinic cholinergic receptors, indicating a high degree of selectivity.[1][3]

Table 1: In Vitro Receptor Binding and Functional Inhibition

| Target | Assay Type | Species/System | Value |

|---|---|---|---|

| Histamine H1 Receptor | [3H]pyrilamine binding | Guinea Pig Cerebellar Membranes | IC50 = 47 nmol/L |

| Histamine H1 Receptor | Histamine-induced ileum contraction | Guinea Pig | pA2 = 8.5 |

| 5-Lipoxygenase Pathway | Leukotriene C4 (LTC4) Release | Human Basophils (anti-IgE stimulated) | IC50 = 3.85 µmol/L |

| 5-Lipoxygenase Pathway | Leukotriene C4 (LTC4) Release | Human Mast Cells (anti-IgE stimulated) | IC50 = 3.92 µmol/L |

Experimental Protocol: Radioligand Binding Assay for H1 Receptor Affinity

This protocol provides a general framework for determining the binding affinity of a test compound like Mizolastine to the histamine H1 receptor.

-

Objective: To determine the inhibitory constant (Ki) of Mizolastine for the H1 receptor through competitive binding with a radiolabeled ligand.

-

Materials:

-

Membrane preparation from cells expressing the H1 receptor (e.g., guinea pig cerebellum).

-

Radioligand: [3H]pyrilamine (mepyramine).

-

Test compound: Mizolastine.

-

Non-specific binding control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM Mepyramine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation fluid.

-

-

Procedure:

-

Incubate the membrane preparation with various concentrations of Mizolastine and a fixed concentration of [3H]pyrilamine.

-

Parallel incubations are performed with the radioligand alone (total binding) and with the radioligand plus a high concentration of an unlabeled antagonist (non-specific binding).

-

Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with cold assay buffer.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Mizolastine concentration.

-

Determine the IC50 value (the concentration of Mizolastine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mast Cell Stabilization and Anti-Inflammatory Effects: Mizolastine has been shown to inhibit the release of pro-inflammatory mediators. It concentration-dependently inhibits the release of cysteinyl leukotriene C4 (LTC4) from anti-IgE-stimulated human basophils and mast cells, with IC50 values of 3.85 µM and 3.92 µM, respectively. This effect is likely due to the inhibition of the 5-lipoxygenase pathway.[6]

Experimental Protocol: Antigen-Induced Histamine Release from Mast Cells

This protocol outlines a general method for assessing the effect of a compound like Mizolastine on mast cell degranulation.

-

Objective: To quantify the inhibitory effect of Mizolastine on antigen-induced histamine release from mast cells.

-

Materials:

-

Mast cells (e.g., isolated rat peritoneal mast cells or cultured human mast cells).

-

Sensitizing antibody (e.g., IgE).

-

Antigen (e.g., ovalbumin).

-

Mizolastine at various concentrations.

-

Buffer solution (e.g., Tyrode's buffer).

-

Histamine assay kit (e.g., ELISA or fluorometric assay).

-

-

Procedure:

-

Sensitize mast cells by incubating them with an appropriate concentration of IgE.

-

Wash the cells to remove unbound IgE.

-

Pre-incubate the sensitized cells with different concentrations of Mizolastine or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

Induce degranulation by adding the specific antigen.

-

Incubate for a further period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

-

Collect the supernatant for histamine measurement.

-

Determine the total histamine content in a parallel set of cells by lysing them.

-

-

Data Analysis:

-

Measure the histamine concentration in the supernatants.

-

Express the histamine release as a percentage of the total histamine content.

-

Plot the percentage of inhibition of histamine release against the logarithm of the Mizolastine concentration to determine the IC50 value.

-

Signaling Pathways: The primary mechanism of Mizolastine is the competitive antagonism of the H1 receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR). Histamine binding to the H1 receptor activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the physiological effects of histamine. Mizolastine blocks the initiation of this cascade by preventing histamine binding.

In mast cells, Mizolastine has also been shown to inhibit the activation of the PI3K/Akt signaling pathway, which may contribute to its mast cell-stabilizing effects.[1]

In Vivo Studies

Animal models have confirmed the anti-allergic and anti-inflammatory properties of Mizolastine observed in vitro.

Anti-inflammatory Activity: In a rat model of arachidonic acid-induced paw inflammation, orally administered Mizolastine demonstrated a dose-dependent inhibitory effect.[6] This effect is attributed to its inhibition of the lipoxygenase pathway, as it did not significantly affect inflammation in a carrageenan-induced paw edema model, which is primarily mediated by cyclooxygenase.[6]

Table 2: In Vivo Anti-inflammatory Activity of Mizolastine

| Animal Model | Species | Administration Route | Effect |

|---|

| Arachidonic Acid-Induced Paw Inflammation | Rat | Oral (p.o.) | Dose-dependent inhibition (0.1 to 10 mg/kg) |

Antihistaminic Activity: While a specific ED50 value for Mizolastine in the histamine-induced bronchoconstriction model in guinea pigs is not readily available in the literature, this classic model is widely used to assess the in vivo potency of H1 antihistamines. The protocol below describes a general procedure.

Experimental Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs

-

Objective: To determine the protective effect of Mizolastine against histamine-induced bronchoconstriction.

-

Animals: Male guinea pigs.

-

Procedure:

-

Administer Mizolastine or vehicle orally at various doses to different groups of animals.

-

After a set pre-treatment time (e.g., 1-2 hours), expose the animals to an aerosol of histamine solution.

-

Observe the onset of pre-convulsive dyspnea (a sign of severe bronchoconstriction).

-

The protective effect is measured as the percentage of animals in each group that do not show pre-convulsive dyspnea within a specified time.

-

-

Data Analysis:

-

Calculate the percentage of protection for each dose of Mizolastine.

-

Determine the ED50 value, the dose that protects 50% of the animals from histamine-induced bronchoconstriction, using probit analysis.

-

Pharmacokinetics and Metabolism

Mizolastine is rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately 1.5 hours.[1][7] The absolute bioavailability is around 65%.[7] It is extensively bound to plasma proteins (>98%).[7] The elimination half-life is approximately 13 hours, which supports a once-daily dosing regimen.[1][5]

Mizolastine is extensively metabolized in the liver, primarily through glucuronidation. The cytochrome P450 system, particularly CYP3A4, is also involved in its metabolism.[5] The metabolites are not considered to contribute significantly to the pharmacological activity of the drug. Excretion occurs mainly via the feces.[7]

Table 3: Pharmacokinetic Parameters of Mizolastine in Healthy Volunteers (10 mg dose)

| Parameter | Value |

|---|---|

| Time to Peak Concentration (Tmax) | ~1.5 hours |

| Absolute Bioavailability | ~65% |

| Plasma Protein Binding | >98% |

| Elimination Half-life (t1/2) | ~13 hours |

| Primary Route of Metabolism | Hepatic Glucuronidation, CYP3A4 |

| Primary Route of Excretion | Feces |

Clinical Development

The clinical development program for Mizolastine included Phase I, II, and III trials to establish its safety, efficacy, and dose-response in allergic conditions.

Efficacy in Allergic Rhinitis and Chronic Urticaria

Multiple double-blind, placebo-controlled studies have demonstrated the efficacy of Mizolastine 10 mg once daily in reducing the symptoms of both seasonal and perennial allergic rhinitis.[1] In patients with chronic idiopathic urticaria, Mizolastine has been shown to significantly reduce pruritus, and the number and size of wheals compared to placebo.[1] Its efficacy is comparable to other second-generation antihistamines like loratadine (B1675096) and cetirizine.

Clinical Trial Design: A Phase III Example

The design of a typical Phase III clinical trial for a second-generation antihistamine in chronic spontaneous urticaria (CSU) serves as a model for the rigorous evaluation these drugs undergo.

Safety and Tolerability

Mizolastine is generally well-tolerated. The most common adverse effects are mild and include headache, drowsiness, and dry mouth.[4] As a second-generation antihistamine, it has a significantly lower incidence of sedation compared to first-generation agents.[4] Early concerns about potential cardiotoxic effects, specifically QT interval prolongation, which were seen with some other second-generation antihistamines, have been addressed in dedicated studies. At therapeutic doses, Mizolastine has not been shown to have a clinically significant effect on cardiac repolarization.[1]

Dual Mechanism of Action

Mizolastine's effectiveness can be attributed to a dual mechanism of action. The primary action is the selective antagonism of the H1 receptor, which directly blocks the effects of histamine. The secondary action involves its anti-inflammatory properties, including the stabilization of mast cells and the inhibition of the 5-lipoxygenase pathway, which reduces the synthesis of leukotrienes.

Conclusion

Mizolastine represents a significant advancement in the treatment of allergic disorders. Its development journey, from a lead benzimidazole compound to a clinically effective medication, highlights the success of targeting high receptor selectivity to improve the therapeutic index. Its dual mechanism of action, combining potent H1 receptor antagonism with anti-inflammatory effects, provides comprehensive symptom relief in allergic rhinitis and chronic urticaria. The favorable pharmacokinetic profile allows for convenient once-daily dosing, and its low potential for sedation enhances patient quality of life. Mizolastine stands as a key example of a second-generation antihistamine that offers effective and well-tolerated relief for patients with common allergic conditions.

References

- 1. Mizolastine: antihistaminic activity from preclinical data to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SMPDB [smpdb.ca]

- 3. In vivo and in vitro interaction of the novel selective histamine H1 receptor antagonist mizolastine with H1 receptors in the rodent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lack of behavioural toxicity of mizolastine: a review of the clinical pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formulation and Pathohistological Study of Mizolastine–Solid Lipid Nanoparticles–Loaded Ocular Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory properties of mizolastine after oral administration on arachidonic acid-induced cutaneous reaction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mizolastine: antihistaminic activity from preclinical data to clinical evaluation | Semantic Scholar [semanticscholar.org]

- 9. CN102140076A - The preparation of mizolastine intermediate - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for HPLC Analysis of Mizolastine Dihydrochloride

These application notes provide a comprehensive guide for the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Mizolastine dihydrochloride (B599025) and its inherent impurities in bulk drug and pharmaceutical dosage forms. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Mizolastine is a second-generation H1-antihistamine used for the treatment of allergic rhinitis and conjunctivitis.[1] The development of a robust analytical method is crucial for ensuring the quality, safety, and efficacy of the drug product. This document outlines a validated RP-HPLC method for the quantification of Mizolastine and its five inherent impurities.[1][2] The method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[1][2]

Experimental Protocol: RP-HPLC Method

This section details the materials, equipment, and procedures for the analysis of Mizolastine dihydrochloride.

Reagents and Materials

-

Mizolastine Dihydrochloride Reference Standard and Impurities (A, B, C, D, E)[1]

-

Mizolastine tablets (e.g., Elina tablets)[1]

-

Acetonitrile (HPLC Grade)[1]

-

Methanol (HPLC Grade)[1]

-

Ortho-Phosphoric acid (AR Grade)[1]

-

Water (HPLC Grade)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Inertsil ODS-3V column (250 x 4.6 mm, 5µm) or equivalent[1][2]

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

-

Sonicator

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

| Parameter | Condition |

| Column | Inertsil, 250 x 4.6 mm, 5µm particle size[1][2] |

| Mobile Phase A | 0.1% Ortho Phosphoric acid buffer[1][2] |

| Mobile Phase B | Acetonitrile[1][2] |

| Elution | Gradient[1][2] |

| Flow Rate | 1.0 ml/min[1][2] |

| Detection | UV at 220nm[1][2] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

Preparation of Solutions

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

-

Standard Stock Solution: Accurately weigh and transfer 10 mg of Mizolastine Reference Standard into a 50 ml volumetric flask. Dissolve and dilute to volume with the diluent.[1]

-

Working Standard Solution: Transfer 2.5 ml of the Standard Stock Solution into a 50 ml volumetric flask and dilute to volume with the diluent. Further dilute 5.0 ml of this solution to a 50 ml volumetric flask with the diluent.[1]

-

Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Mizolastine into a 50 ml volumetric flask. Add about 30 ml of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the diluent. Centrifuge a portion of the solution at 4000 rpm for 10 minutes. Transfer 2.5 ml of the supernatant into a 50 ml volumetric flask and dilute to volume with the diluent. Further dilute 5.0 ml of this solution to a 50 ml volumetric flask with the diluent.

Method Validation Summary

The developed HPLC method was validated as per ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[1]

System Suitability

The system suitability was evaluated by injecting the standard solution six times. The results are summarized below.

| Parameter | Acceptance Criteria | Observed Value |

| % RSD of Peak Area | ≤ 2.0% | 0.6%[1] |

| Tailing Factor | ≤ 2.0 | 1.29[1] |

| Theoretical Plates | ≥ 2000 | 8598[1] |

Specificity